molecular formula C10H14O3S B152793 Propyl p-toluenesulfonate CAS No. 599-91-7

Propyl p-toluenesulfonate

Cat. No.: B152793
CAS No.: 599-91-7
M. Wt: 214.28 g/mol
InChI Key: JTTWNTXHFYNETH-UHFFFAOYSA-N
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Description

Propyl p-toluenesulfonate is an organic compound with the molecular formula C10H14O3S. It is a clear, light yellow liquid that is used in various chemical reactions and industrial applications. This compound is part of the p-toluenesulfonate family, which are known for their role as alkylating agents due to their electron-withdrawing sulfonate group.

Mechanism of Action

Target of Action

Propyl p-toluenesulfonate, also known as propyl tosylate, is a derivative of p-toluenesulfonic acid . It is primarily used as a reactant in organic synthesis . The primary targets of this compound are the molecules it reacts with in these synthesis reactions. For example, it can be used for the alkylation of amines .

Mode of Action

This compound acts as an alkylating agent in organic synthesis . Alkylation is a process where an alkyl group is transferred from one molecule (in this case, this compound) to another molecule (such as an amine). This can result in significant changes to the target molecule, including changes in its reactivity, polarity, and other properties.

Biochemical Pathways

The specific biochemical pathways affected by this compound would depend on the specific reactions it is used in. For example, in the alkylation of amines, this compound could affect pathways involving the amine it reacts with . .

Result of Action

The result of this compound’s action is the formation of a new compound through the process of alkylation . This can lead to the creation of a wide variety of compounds with different properties, depending on the specific reactions it is used in.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH, temperature, and presence of other chemicals can all affect the rate and outcome of the reactions it participates in. Additionally, the compound is extremely hygroscopic and soluble in water, alcohols, and other polar organic solvents , which can also influence its reactivity and stability.

Biochemical Analysis

Biochemical Properties

Propyl p-Toluenesulfonate is known to interact with various biochemical reactions. It is frequently used in the manufacturing process as a counterion to salt formation . It may react with methanol, ethanol, or propanol used in the reaction pathway .

Molecular Mechanism

The molecular mechanism of this compound is complex and involves several interactions at the molecular level. It is known to interact with various biomolecules, potentially influencing enzyme activity and gene expression .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: Propyl p-toluenesulfonate is typically synthesized through the esterification of p-toluenesulfonic acid with propanol. The reaction involves the use of triethylamine as a base and dichloromethane as a solvent. The mixture is cooled to a temperature between 5°C and 15°C, and a solution of p-toluenesulfonyl chloride in dichloromethane is added cautiously. The reaction is then warmed to room temperature and stirred for 12 hours. The product is purified through washing, drying, and filtration .

Industrial Production Methods: On an industrial scale, the preparation involves similar steps but is carried out in larger reactors with precise control over temperature and reaction conditions to ensure high yield and purity. The final product is often obtained through distillation and recrystallization to remove impurities .

Chemical Reactions Analysis

Types of Reactions: Propyl p-toluenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Propyl p-toluenesulfonate has several applications in scientific research:

Comparison with Similar Compounds

  • Methyl p-toluenesulfonate
  • Ethyl p-toluenesulfonate
  • Isopropyl p-toluenesulfonate

Comparison:

This compound is unique due to its specific alkyl chain length, which provides a balance between reactivity and steric effects, making it suitable for a variety of applications in organic synthesis and industrial processes.

Properties

IUPAC Name

propyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3S/c1-3-8-13-14(11,12)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTWNTXHFYNETH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOS(=O)(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060522
Record name Benzenesulfonic acid, 4-methyl-, propyl ester
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Molecular Weight

214.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

599-91-7
Record name Propyl 4-methylbenzenesulfonate
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Record name Propyl p-toluenesulfonate
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Record name Propyl p-toluenesulfonate
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Record name Benzenesulfonic acid, 4-methyl-, propyl ester
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Record name Benzenesulfonic acid, 4-methyl-, propyl ester
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Record name Propyl toluene-4-sulphonate
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Record name PROPYL P-TOLUENESULFONATE
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Synthesis routes and methods I

Procedure details

A 100 L glass, jacketed reactor was charged with 1-propanol (2.098 kg; 34.9 mol), triethylamine (4.585 kg; 45.3 mol; 1.3 equivalents) and DCM (20.1 L). The mixture was cooled to a temperature of about 5° C. to 15° C. and cautiously charged with a solution of p-toluenesulfonyl chloride (6 kg; 31.47 mol; 0.9 equivalents) in DCM (10.5 L) over 30 minutes. Once the addition was complete, the mixture was warmed to a temperature of about 18° C. to 22° C. and stirred for 12 hours. The reaction mixture was assayed by 1H NMR (in CDCl3) and deemed complete. HCl (6 N; 2.98 L) was cautiously charged while maintaining the temperature below 25° C. The aqueous phase was removed, and the organic phase was washed 2× with water (21 L each wash), dried with MgSO4, and filtered over Celite®. The filtered solids were then washed with DCM (4 L) and concentrated to a residue. The residue was dissolved in heptane and concentrated again to afford a final propyl tosylate product (6.385 kg, 95% yield).
[Compound]
Name
glass
Quantity
100 L
Type
reactant
Reaction Step One
Quantity
2.098 kg
Type
reactant
Reaction Step Two
Quantity
4.585 kg
Type
reactant
Reaction Step Two
Name
Quantity
20.1 L
Type
solvent
Reaction Step Two
Quantity
6 kg
Type
reactant
Reaction Step Three
Name
Quantity
10.5 L
Type
solvent
Reaction Step Three
Name
Quantity
2.98 L
Type
reactant
Reaction Step Four
Yield
95%

Synthesis routes and methods II

Procedure details

A solution of 5-(4′-hydroxyphenyl)-7-(dimethylamino)tetrahydrobenzothiepine-1,1-dioxide (5.0 g, 10.9 mmol, obtained from Example 1402, Step 10) in acetone (100 mL) at 25° C. under N2 was treated with powdered K2CO3 (3.8 g, 27.2 mmol, 2.5 eq.) and 1,3-propanediol di-p-tosylate (13.0 g, 32.6 mmol, 3.0 eq.), and the resulting mixture was stirred at 65° C. for 21 hours. The cream-colored slurry was cooled to 25° C. and was filtered through a sintered glass funnel. The filtrate was concentrated and the residue was dissolved in EtOAc (150 mL). The organic layer was washed with saturated aqueous NaHCO3(2×150 mL) and saturated aqueous NaCl (2×150 mL), and was dried (MgSO4) and concentrated in vacuo to provide a pale orange oil. Purification by flash chromatography (4.4×35 cm silica, 20-30% EtOAc/hexane) afforded the propyl tosylate intermediate (6.0 g, 80%) as a white foam: 1H NMR (CDCl3) δ0.91 (m, 6H), 1.11-1.47 (br m, 10H), 1.63 (m, 1H), 2.14 (m, 2H), 2.21 (m, 1H), 2.41 (s, 3H), 2.81 (s, 6H), 3.06 (ABq, J=15.1 Hz, J=49.0 Hz, 2H), 4.01 (t, J=5.3 Hz, 2H), 4.10 (m, 1H), 4.26 (t, J=5.9 Hz, 2H), 5.29 (s, 1H), 5.48 (s, 1H), 5.98 (s, 1H), 6.51 (dd, J=8.9, 1.8 Hz, 1H), 6.83 (d, J=8.4 Hz, 2H), 7.30 (d, J=8.1 Hz, 2H), 7.39 (d, J=8.3 Hz, 2H), 7.78 (d, J=8.3 Hz, 2H), 7.88 (d, J=8.9 Hz, 1H).
Name
5-(4′-hydroxyphenyl)-7-(dimethylamino)tetrahydrobenzothiepine-1,1-dioxide
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
80%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of propyl p-toluenesulfonate in solvolysis reactions, and how does the solvent influence this process?

A1: this compound undergoes solvolysis through a competitive mechanism involving both γ-silyl-assisted (kSi) and solvent-assisted (ks) pathways when a γ-silyl group like aryldimethylsilyl is present []. The solvent plays a crucial role in determining the dominant pathway. While exhibiting nucleophilic assistance, the reaction kinetics don't follow the Winstein-Grunwald equation, indicating that neither a pure SN1 nor SN2 mechanism is at play []. Instead, the kSi pathway primarily yields cyclopropane, while the ks pathway leads to substitution products. The balance between these pathways depends on both the solvent and substituents on the aryl group.

Q2: How does the structure of 3-phenyl-3,3-ethylenedioxy-1-propyl p-toluenesulfonate facilitate its use as an acid amplifier in photoresists?

A2: 3-Phenyl-3,3-ethylenedioxy-1-propyl p-toluenesulfonate possesses a unique structure that allows it to act as an acid amplifier in photoresist applications []. In the presence of a small amount of acid, this compound undergoes autocatalytic decomposition, releasing p-toluenesulfonic acid. This acid proliferation process is particularly effective within polymer matrices used in photoresists. The diffusion of the generated acid plays a crucial role in enhancing photosensitivity, as demonstrated by the effect of various arenesulfonates on photosensitivity characteristics [].

Q3: Can you describe an instance where environmental contamination by the acid released from 3-phenyl-3,3-ethylenedioxy-1-propyl p-toluenesulfonate was observed?

A3: Research has shown that the acid released from 3-phenyl-3,3-ethylenedioxy-1-propyl p-toluenesulfonate can migrate through the air, potentially causing unintended acidolysis in nearby materials []. This phenomenon, dubbed "air infection," was observed when films containing this compound as an acid amplifier were heated. The acid molecules generated from the amplifier's decomposition migrated through the air, causing a reduction in the thickness of adjacent unexposed polymer films. This highlights the importance of considering potential environmental contamination and implementing appropriate safety measures when working with this compound.

Q4: What synthetic strategies can be employed to access enantiomerically pure N-(2-phosphonomethoxypropyl) derivatives of nucleobases, utilizing this compound derivatives as key intermediates?

A4: Enantiomerically pure N-(2-phosphonomethoxypropyl) derivatives of purine and pyrimidine bases, important compounds in medicinal chemistry, can be synthesized using chiral this compound derivatives as key intermediates []. This approach involves alkylation of the desired nucleobase with either (R)- or (S)-2-[bis(2-propyl)phosphonylmethoxy]this compound. This is followed by a transsilylation step to afford the desired N-(2-phosphonomethoxypropyl) derivative. The required chiral p-toluenesulfonates can be prepared from enantiomerically pure 1-benzyloxypropanols via multi-step synthetic routes involving protection, substitution, and deprotection strategies []. This method provides access to a range of N-(2-phosphonomethoxypropyl) derivatives with defined stereochemistry, enabling structure-activity relationship studies and potential drug development.

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